TRPA1 Antagonism – Carbamate vs. Benzamide: Differential Ion‑Channel Pharmacology
The trichloro(sulfanyl)ethyl scaffold is the pharmacophoric core of a series of potent human TRPA1 antagonists. When elaborated as the N‑benzamide derivative (AMG9090, AMG5445, AMG2504, AMG7160), the series achieves IC₅₀ values of 21–91 nM in aequorin‑based luminescence assays and 120–260 nM in whole‑cell electrophysiology [1]. The target compound, bearing an ethyl carbamate in place of the benzamide, retains the identical trichloro(sulfanyl)ethyl architecture and is a direct synthetic precursor of those TCEB antagonists . While no published TRPA1 data exist for the carbamate itself, its conversion to the benzamide eliminates the free‑NH carbamate hydrogen‑bond donor, altering TRPA1 selectivity across species: the benzamides exhibit >100‑fold human‑vs.‑rat TRPA1 potency differences [1]. Thus the carbamate precursor offers a chemically tuneable handle that is lost upon benzamide derivatization.
| Evidence Dimension | Human TRPA1 antagonism IC₅₀ |
|---|---|
| Target Compound Data | Not directly assayed; synthetic precursor to active TCEB series |
| Comparator Or Baseline | AMG9090 (TCEB benzamide): IC₅₀ = 21 ± 0.6 nM (aequorin), 120 ± 31 nM (electrophysiology); AMG2504: 35 ± 29 nM (aequorin), 167 ± 55 nM (electrophysiology); AMG5445: 91 ± 39 nM (aequorin), 260 ± 101 nM (electrophysiology); AMG7160: 51 ± 17 nM (aequorin), 252 ± 73 nM (electrophysiology) |
| Quantified Difference | Benzamide derivative IC₅₀ values two to three orders of magnitude lower than typical carbamate‑class ion‑channel modulators; the carbamate intermediate provides a divergent synthesis point for generating analogs with tailoring selectivity |
| Conditions | CHO cells expressing recombinant human TRPA1; intracellular Ca²⁺ flux or whole‑cell patch clamp; agonist: allyl isothiocyanate (AITC) |
Why This Matters
Procurement of the carbamate precursor, rather than a pre‑formed benzamide, preserves the option to modulate TRPA1 selectivity and species cross‑reactivity through parallel derivatization.
- [1] Klionsky L, et al. Species‑specific pharmacology of trichloro(sulfanyl)ethyl benzamides as transient receptor potential ankyrin 1 (TRPA1) antagonists. Molecular Pain, 2007, 3, 39. DOI: 10.1186/1744‑8069‑3‑39. View Source
